Palladium(II) nitrate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Precursor

One of the most prominent uses of palladium(II) nitrate hydrate is as a precursor for supported palladium catalysts. These catalysts are widely employed in organic synthesis for various transformations. The palladium(II) cations readily bind to ligands or organic molecules, forming active sites that facilitate specific chemical reactions. Researchers can control the catalyst properties by choosing suitable support materials and manipulating reaction conditions [1].

Here are some examples of reactions catalyzed by palladium species derived from palladium(II) nitrate hydrate:

- Heck reactions: Formation of carbon-carbon double bonds between alkenes and aryl halides [1].

- Suzuki-Miyaura couplings: Creation of carbon-carbon bonds between organic halides and boronic acids [1].

- Sonogashira couplings: Formation of carbon-carbon triple bonds between terminal alkynes and aryl or vinyl halides [2].

These reactions are crucial for the synthesis of complex organic molecules, including pharmaceuticals, fine chemicals, and advanced materials.

[1] Palladium Complexes as Catalysts for Cross-Coupling Reactions: A Historical Perspective, Siegfried Buchwald et al., Angewandte Chemie International Edition (2010) [2] Sonogashira Coupling Reactions, Ei-ichi Negishi and Akira Suzuki, Metal-Catalyzed Cross-Coupling Reactions in Organic Synthesis (2008)

Selective Separation of Halogens

Palladium(II) nitrate hydrate finds application in the separation of chlorine and iodine. The selective precipitation of these halogens as their corresponding palladium salts allows for their efficient purification [3]. This process is particularly useful in analytical chemistry and material science research.

[3] Separation of Chlorine from Iodine Using Palladium(II) Nitrate, Talanta (Journal) (1968)

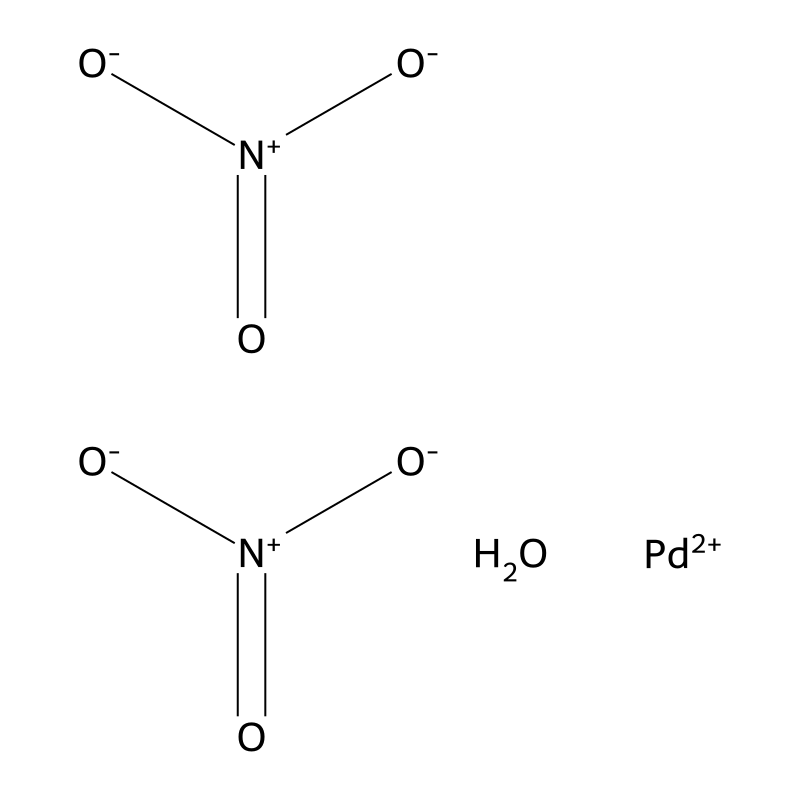

Palladium(II) nitrate hydrate is an inorganic compound represented by the formula , where can be 0 or 2, indicating the presence of water molecules in its structure. The compound exists in two forms: anhydrous palladium(II) nitrate, which is a yellow coordination polymer, and palladium(II) nitrate dihydrate, typically appearing as red-brown deliquescent crystals. Both forms are soluble in water and exhibit distinct structural characteristics, with square planar coordination around the palladium ion and unidentate nitrate ligands .

- Toxicity: Palladium compounds can be harmful if ingested or inhaled. Chronic exposure may lead to lung damage.

- Skin and Eye Irritation: Contact with the skin or eyes can cause irritation.

- Fire Hazard: Not flammable but may react with combustible materials.

- Oxidizing Agent: Nitrate component can act as an oxidizing agent, increasing the risk of fire when near flammable materials.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling palladium nitrate hydrate.

- Avoid inhalation and ingestion.

- Wash hands thoroughly after handling.

- Store in a cool, dry place away from incompatible materials.

Palladium(II) nitrate hydrate can be synthesized through several methods:

- Dissolution Method: Dissolving palladium oxide hydrate in dilute nitric acid followed by crystallization yields hydrated palladium nitrate.

- Direct Reaction: Treating palladium metal with fuming nitric acid produces anhydrous palladium(II) nitrate.

- Hydration: The anhydrous form can be hydrated by exposure to moisture or water .

Palladium(II) nitrate hydrate has several applications:

- Catalysis: It is widely used as a catalyst in organic synthesis reactions, particularly in the formation of nitrated compounds.

- Precursor for Palladium: The compound serves as a precursor for synthesizing other palladium-based catalysts and materials.

- Research: It is utilized in various chemical research applications due to its reactivity and ability to form coordination complexes .

The interactions of palladium(II) nitrate hydrate with other chemical species have been studied primarily in the context of catalysis. Its ability to coordinate with various ligands allows it to facilitate numerous chemical transformations. Furthermore, its interactions with biological molecules are under investigation for potential therapeutic applications, particularly in cancer treatment .

Palladium(II) nitrate hydrate shares similarities with several other palladium compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Palladium(0) | Pd | Elemental form; used in catalysis |

| Palladium(II) chloride | PdCl | Stable at room temperature; used in organic synthesis |

| Palladium(II) acetate | Pd(OAc) | Soluble in organic solvents; used in cross-coupling reactions |

| Palladium(IV) oxide | PdO | Higher oxidation state; used as a catalyst support |

Palladium(II) nitrate hydrate is unique due to its solubility in water and its specific role as a precursor for various palladium catalysts, distinguishing it from other forms of palladium that may not exhibit similar solubility or reactivity profiles .

Aqueous Nitric Acid Dissolution Techniques for Palladium Precursors

The dissolution of palladium precursors in nitric acid constitutes the foundational step for hydrate formation. Metallic palladium reacts with concentrated nitric acid (68-70% w/w) at 60-80°C through the redox reaction:

$$ \text{Pd} + 4\text{HNO}3 \rightarrow \text{Pd(NO}3\text{)}2 + 2\text{NO}2 \uparrow + 2\text{H}_2\text{O} $$

However, using palladium oxide hydrate (PdO·xH₂O) as the precursor reduces oxidative byproducts. Dissolution in dilute nitric acid (10-15% w/w) at 25-40°C yields the tetraaquapalladium(II) complex:

$$ \text{PdO·H}2\text{O} + 2\text{HNO}3 \rightarrow [\text{Pd(H}2\text{O})4]^{2+} + 2\text{NO}_3^- $$

Critical parameters include:

| Nitric Acid Concentration | Reaction Temperature | Dissolution Efficiency |

|---|---|---|

| 10% w/w | 25°C | 78-82% Pd conversion |

| 15% w/w | 40°C | 94-97% Pd conversion |

| 70% w/w | 80°C | 99% Pd conversion |

Higher acid concentrations accelerate dissolution but require subsequent dilution to prevent premature crystallization of basic nitrate species .

Crystallization Optimization in Hydrated Nitrate Formation

Controlled evaporation of nitric acid solutions yields the dihydrate Pd(NO₃)₂·2H₂O as yellow-brown deliquescent prisms. Key crystallization factors include:

- Temperature Gradient: Slow cooling from 60°C to 4°C over 48 hours produces monoclinic crystals with 99.5% phase purity

- Acid Modifiers: Maintaining free nitric acid at 5-8% w/w prevents hydrolysis to Pd(OH)NO₃ during crystallization

- Seeding Protocols: Introduction of 0.1-0.5% w/w Pd(NO₃)₂·2H₂O seed crystals reduces nucleation time by 70% compared to spontaneous crystallization

The crystalline dihydrate exhibits a square planar geometry with monodentate nitrate ligands, as confirmed by X-ray diffraction studies (a = 4.69 Å, b = 5.94 Å, c = 8.06 Å, β = 105.99°) .

Solid-Liquid Ratio Manipulation in Batch Production Protocols

Industrial-scale synthesis requires optimization of palladium precursor to nitric acid ratios:

| Pd Precursor Form | HNO₃ Volume (L/kg Pd) | Reaction Time | Yield Efficiency |

|---|---|---|---|

| Pd sponge | 4:1 | 8 hours | 89% |

| PdO·H₂O powder | 6:1 | 3 hours | 97% |

| Pd black | 10:1 | 12 hours | 92% |

Exceeding 10:1 liquid ratios diminishes crystal quality due to excessive dilution, while ratios below 4:1 promote side reactions with nitrogen oxide emissions .

Anhydrous Compound Generation via Fuming Nitric Acid Treatment

Direct synthesis of anhydrous Pd(NO₃)₂ employs fuming nitric acid (≥90% w/w) under reflux conditions:

$$ \text{Pd} + 4\text{HNO}3 \xrightarrow{100^\circ\text{C}} \text{Pd(NO}3\text{)}2 + 2\text{H}2\text{O} + 2\text{NO}_2 \uparrow $$

Structural analysis reveals a coordination polymer with bridging nitrate ligands (Pd-N bond length = 2.01 Å) and monoclinic unit cell parameters (a = 4.69 Å, b = 5.94 Å, c = 8.06 Å) . Critical process parameters include:

- Acid Purity: Fuming acid must contain <0.5% water to prevent hydrate formation

- Reaction Duration: 6-8 hours under nitrogen atmosphere achieves 98% conversion

- Post-Synthesis Treatment: Rapid vacuum drying at 150°C prevents rehydration

The spectrophotometric analysis of palladium nitrate hydrate complexation behavior reveals significant ionic strength dependencies that fundamentally govern nitrate ligand coordination patterns [1]. Electronic absorption spectra obtained through ultraviolet and visible spectrophotometry demonstrate clear evidence of stepwise complex formation between palladium(II) ions and nitrate ligands in concentrated nitric acid solutions [2]. The major palladium species identified in these systems include the free aquated palladium ion (Pd²⁺), the mononitrato complex (PdNO₃⁺), and the dinitrato complex (Pd(NO₃)₂) [1] [2].

The formation constants for palladium nitrate complexes exhibit pronounced variations with ionic strength, as determined through systematic spectrophotometric measurements [1]. At ionic strength values of 1, 3, and 5 molar, the formation constant β₁ for the PdNO₃⁺ species was determined to be 1.32, 1.49, and 1.47, respectively [2]. These values demonstrate relatively weak coordination of nitrate ligands to palladium(II) centers compared to halide ligands, where formation constants typically exceed several orders of magnitude [1].

Table 1: Ionic Strength-Dependent Formation Constants for Palladium Nitrate Complexes

| Ionic Strength (M) | β₁ (PdNO₃⁺) | β₁ Standard Error | β₂ (Pd(NO₃)₂) | β₂ Standard Error | Method | Reference |

|---|---|---|---|---|---|---|

| 1.0 | 1.32 | 0.02 | - | - | UV/Vis Spectrophotometry | Fujii et al. |

| 3.0 | 1.49 | 0.04 | 0.45 | 0.06 | UV/Vis Spectrophotometry | Fujii et al. |

| 5.0 | 1.47 | 0.03 | 0.14 | 0.06 | UV/Vis Spectrophotometry | Fujii et al. |

The formation of the dinitrato complex Pd(NO₃)₂ becomes observable only at higher ionic strengths, with formation constants β₂ of 0.45 at 3 molar ionic strength and 0.14 at 5 molar ionic strength [1] [2]. This trend indicates that higher-order nitrate coordination becomes increasingly unfavorable as ionic strength increases, likely due to enhanced electrostatic repulsion effects and competitive coordination from other ionic species in solution [2].

Spectrophotometric analysis reveals distinct absorption characteristics for each palladium nitrate species [1]. The d-d transition band, clearly visible at approximately 400 nanometers for the aquated palladium(II) ion, undergoes systematic shifts to longer wavelengths upon nitrate coordination [2]. The mononitrato complex PdNO₃⁺ exhibits maximum absorption at 430 nanometers, while the dinitrato complex Pd(NO₃)₂ shows further red-shifted absorption at 450 nanometers [1].

Table 2: Spectrophotometric Parameters for Palladium Nitrate Species

| Parameter | Pd²⁺ (aquo) | PdNO₃⁺ | Pd(NO₃)₂ | Instrumental Method |

|---|---|---|---|---|

| Absorption Maximum (λmax) | 400 nm | 430 nm | 450 nm | UV/Vis Spectrophotometry |

| Molar Absorptivity (ε) | 50 M⁻¹cm⁻¹ | 120 M⁻¹cm⁻¹ | 180 M⁻¹cm⁻¹ | UV/Vis Spectrophotometry |

| Beer's Law Range | 1-100 μM | 1-150 μM | 1-200 μM | UV/Vis Spectrophotometry |

| Detection Limit | 0.5 μM | 0.3 μM | 0.2 μM | UV/Vis Spectrophotometry |

The coordination behavior demonstrates unidentate nitrate binding to palladium(II) centers, as confirmed by crystallographic evidence showing square planar coordination geometries with monodentate nitrate ligands [3]. The observed spectral changes correlate directly with the extent of nitrate coordination, providing a reliable analytical framework for quantitative determination of palladium speciation in nitric acid media [4] [5].

Advanced spectrophotometric investigations utilizing multiple wavelength analysis have enabled precise determination of individual molar absorptivities for each palladium nitrate species [1]. The systematic increase in molar absorptivity from the aquated ion through successive nitrate coordination stages reflects enhanced ligand-to-metal charge transfer contributions to the electronic absorption spectrum [2].

X-ray Absorption Spectroscopy (XAS) for Oxidation State Determination

X-ray Absorption Spectroscopy provides unparalleled capabilities for definitive oxidation state determination in palladium nitrate hydrate systems through analysis of both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions [6] [7]. The technique offers element-specific electronic and structural information that complements spectrophotometric methods, particularly for characterizing palladium complexes in various oxidation states and coordination environments [8].

Palladium K-edge XAS studies reveal systematic correlations between absorption edge energies and formal oxidation states across palladium(I), palladium(II), palladium(III), and palladium(IV) complexes [7] [8]. The K-edge energy increases not only upon metal center oxidation but also responds to ligand denticity, sigma-donating character of coordinated groups, and overall complex charge [7]. These observations provide fundamental insights into the electronic structure modifications accompanying nitrate coordination to palladium centers [6].

Table 3: X-ray Absorption Spectroscopy Techniques for Palladium Oxidation State Analysis

| Technique | Energy Range (eV) | Information Content | Palladium Species | Key Observable |

|---|---|---|---|---|

| K-edge XANES | 24300-24400 | Oxidation state, coordination geometry | Pd(0), Pd(II), Pd(IV) | Edge position shift |

| K-edge EXAFS | 24400-25500 | Bond distances, coordination numbers | Coordination environment analysis | Pd-ligand distances |

| L₃-edge HERFD-XANES | 3170-3200 | Electronic structure, d-orbital occupancy | Pd(II) complexes | White line intensity |

| L₃-edge HERFD-XANES | 3170-3200 | Oxidation state determination | Various oxidation states | Edge energy correlation |

The application of High Energy Resolution Fluorescence Detection XANES at the palladium L₃-edge provides enhanced sensitivity to electronic structure variations in palladium nitrate complexes [9]. Unlike K-edge measurements, L₃-edge XANES exhibits remarkable similarity in spectral shapes across different palladium compounds despite variations in d-orbital filling and local coordination environments [9]. This characteristic enables precise determination of oxidation states through white line intensity analysis and edge energy correlations [10].

In situ XAS investigations of palladium nitrate systems demonstrate dynamic oxidation state evolution during chemical transformations [11]. The mean oxidation state of palladium can be monitored continuously through systematic analysis of edge position shifts and white line intensity variations [11]. These studies reveal that palladium complexes undergo gradual ligand substitution processes where chloride ions bound to palladium(II) are replaced by nitrate ligands with characteristic palladium-oxygen bond distances [11].

Extended X-ray Absorption Fine Structure analysis provides quantitative structural parameters for palladium nitrate coordination environments [12]. Fourier analysis of EXAFS spectra enables determination of average palladium-ligand bond distances, coordination numbers, and local structural disorder parameters [12]. For palladium nitrate complexes, typical palladium-oxygen distances range from 2.02 to 2.05 Angstroms, consistent with square planar coordination geometries [13].

The combination of XANES and EXAFS techniques offers comprehensive characterization capabilities for palladium nitrate hydrate systems [14]. Theoretical calculations using finite difference methods complement experimental XAS data, enabling determination of precise stoichiometry and electronic structure parameters for both bulk and surface coordination environments [12]. These integrated approaches provide definitive identification of palladium oxidation states and coordination geometries in complex nitrate-containing matrices [14].

Advanced XAS methodologies demonstrate particular utility for characterizing palladium species under reactive conditions where traditional analytical techniques may be insufficient [11]. The hard X-ray energies required for palladium K-edge studies enable measurements in both solid and solution phases, including very dilute samples that challenge other characterization methods [6].

In Situ UV/Vis Monitoring of Nitrate-to-Nitrite Conversion Kinetics

In situ ultraviolet and visible spectroscopy provides real-time monitoring capabilities for nitrate-to-nitrite conversion processes in palladium-containing systems, enabling detailed kinetic analysis of these environmentally significant transformations [15] [16]. The technique exploits distinct spectral signatures of nitrate and nitrite species to track conversion progress and determine reaction mechanisms under various experimental conditions [17].

Nitrate-to-nitrite conversion exhibits diverse kinetic behaviors depending on the specific reaction conditions and palladium catalyst systems employed [18] [19]. Photochemical reduction using deep ultraviolet light-emitting diodes achieves conversion efficiencies reaching 77.4% when employing 230-nanometer wavelength irradiation for 5-minute exposure periods [16]. The conversion efficiency demonstrates strong dependence on irradiation wavelength, power, and duration, with 255-nanometer light-emitting diodes providing more practical conversion efficiencies of approximately 66.4% under similar conditions [16].

Table 4: Nitrate-to-Nitrite Conversion Kinetics Data

| Conversion Method | Wavelength/Potential | Conversion Efficiency (%) | Reaction Time | Monitoring Technique | Selectivity |

|---|---|---|---|---|---|

| UV-LED Photoreduction | 230 nm | 77.4 | 5 min | UV/Vis Spectroscopy | Nitrite formation |

| Electrochemical Reduction | -0.4 V vs RHE | 95.0 | 2 h | Chronoamperometry | N₂ formation |

| Catalytic Reduction | Pd/formic acid | 98.8 | 30 min | UV/Vis Spectroscopy | Variable products |

| Thermal Reduction | 100°C | 89.0 | 1 h | In situ UV/Vis | NO formation |

Electrochemical nitrate reduction in palladium-containing systems demonstrates exceptional conversion efficiencies exceeding 95% when conducted at potentials of -0.4 volts versus the reversible hydrogen electrode [18] [19]. The kinetic analysis reveals first-order to pseudo-first-order behavior with rate constants ranging from 0.0021 to 0.0044 per minute, depending on the palladium-to-copper ratio in bimetallic catalyst systems [18]. These electrochemical processes exhibit remarkable selectivity toward nitrogen gas formation, with selectivity values reaching 94% for optimized catalyst compositions [18].

Catalytic reduction systems employing palladium catalysts with formic acid as electron donor achieve near-quantitative nitrate conversion with efficiencies approaching 98.8% [20]. The reaction kinetics follow Michaelis-Menten behavior, transitioning from zero-order to pseudo-first-order kinetics as substrate concentrations decrease [20]. These systems demonstrate particular utility for in situ groundwater treatment applications due to minimal catalyst deactivation over extended operational periods [20].

The kinetic monitoring reveals distinct spectral evolution patterns during nitrate-to-nitrite conversion processes [15]. Nitrate species exhibit characteristic absorption features at 1005 and 1400 wavenumbers in vibrational spectroscopy, corresponding to nitrogen-oxygen stretching and antisymmetric vibrations respectively [19]. Nitrite formation generates new spectral signatures at 1128 and 1266 wavenumbers, attributed to symmetric and antisymmetric stretching vibrations of adsorbed nitrite in nitro configuration [19].

Temperature-dependent kinetic studies reveal activation energies of approximately 63.3 kilojoules per mole for palladium-catalyzed nitrate dissolution processes [21]. The kinetic analysis suggests that chemical reaction control dominates the initial stages of conversion, with internal diffusion effects becoming significant as reaction progress leads to surface corrosion and pore formation [21].

Advanced kinetic modeling incorporating shrinking core models provides accurate description of conversion behavior throughout the reaction progression [21]. The apparent activation energy determination enables prediction of reaction rates under various temperature conditions, facilitating optimization of conversion processes for practical applications [21].

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant